Bienvenue dans la boutique en ligne BenchChem!

(S)-Sulindac

Drug Metabolism Enzyme Induction Chiral Pharmacology

Procure enantiopure (S)-Sulindac (CAS 149116-77-8) for MsrA-specific enzymology and stereochemical prodrug activation studies. This (S)-enantiomer is stereospecifically reduced by MsrA, unlike the (R)-enantiomer reduced by MsrB, enabling precise dissection of reductase roles in drug metabolism and oxidative stress. It enhances P450 system activity better than (R)-sulindac and is essential for chiral analytical method development as the first-eluting enantiomer. Mandate enantiopure material to control metabolic outcomes and ensure mechanistic clarity.

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 149116-77-8
Cat. No. B130228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sulindac
CAS149116-77-8
Synonyms(1Z)-5-Fluoro-2-methyl-1-[[4-[(S)-methylsulfinyl]phenyl]methylene]-1H-indene-3-acetic Acid;  S-Sulindac Sulfoxide; 
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1
InChIKeyMLKXDPUZXIRXEP-WXKFDZDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (S)-Sulindac (CAS 149116-77-8) as a Single-Enantiomer Research Tool


(S)-Sulindac (CAS 149116-77-8, molecular formula C20H17FO3S, molecular weight 356.41) is the (S)-enantiomer of the arylalkanoic acid NSAID sulindac, which is marketed as the racemic mixture Clinoril [1]. It is a chiral sulfoxide prodrug whose stereospecific reduction to the active COX-inhibiting sulfide metabolite is catalyzed by methionine sulfoxide reductase A (MsrA), distinguishing it from its (R)-enantiomer which is reduced by MsrB [2][3].

Why Racemic Sulindac or (R)-Sulindac Cannot Substitute for (S)-Sulindac in Specialized Research


(S)-Sulindac exhibits stereospecific metabolic and biological properties that preclude simple substitution with racemic sulindac or (R)-sulindac. The two enantiomers are reduced by distinct methionine sulfoxide reductase enzymes—MsrA for the (S)-epimer and MsrB for the (R)-epimer—leading to different metabolic fates and enzyme induction profiles [1][2]. Furthermore, in vivo studies demonstrate that the (S)-epimer is more readily reduced to the pharmacologically active sulindac sulfide, whereas the (R)-epimer yields higher plasma levels of the sulfone metabolite [3]. These stereospecific differences mandate the use of enantiopure (S)-sulindac for experiments requiring controlled metabolic outcomes, precise enzyme-substrate studies, or chiral analytical method development.

Quantitative Evidence Guide: (S)-Sulindac Differentiation Data for Procurement Decisions


Enhanced Cytochrome P450 System Induction: (S)-Sulindac vs. (R)-Sulindac

(S)-Sulindac increases the activity of the cytochrome P450 (CYP) system to a greater extent than (R)-sulindac. While the exact fold-increase is not numerically quantified in the primary source, the study explicitly states that (S)-sulindac 'increases the activity of the P450 system better than (R)-sulindac' and that both epimers increase primarily the enzymes that oxidize (R)-sulindac [1][2]. This directional, stereospecific difference is a key functional distinction relevant to studies of drug metabolism and drug-drug interaction potential.

Drug Metabolism Enzyme Induction Chiral Pharmacology Hepatocyte Studies

Stereospecific Reduction to Active Sulfide Metabolite: MsrA vs. MsrB Enzyme Selectivity

The reduction of (S)-sulindac to the active COX-inhibiting metabolite sulindac sulfide is catalyzed specifically by methionine sulfoxide reductase A (MsrA), whereas the (R)-epimer is reduced by MsrB [1][2]. This absolute enzyme-substrate stereospecificity represents a binary qualitative differentiation, not a quantitative one, but is critical for experiments investigating the Msr enzyme family or the stereochemical determinants of prodrug activation.

Enzymology Methionine Sulfoxide Reductase Prodrug Activation Stereochemistry

Differential Metabolic Fate: Enhanced Reduction to Sulfide vs. Oxidation to Sulfone

In vivo studies comparing the metabolic disposition of the individual sulindac epimers demonstrate that the (S)-epimer is more readily reduced to the pharmacologically active sulindac sulfide, while the (R)-epimer yields higher plasma levels of the inactive sulfone metabolite [1]. This stereospecific metabolic routing indicates that the (S)-epimer preferentially enters the reductive pathway leading to COX inhibition, whereas the (R)-epimer is more extensively oxidized.

Pharmacokinetics Metabolic Fate In Vivo Disposition Chiral Drugs

Differential Urinary Excretion: Predominance of R-Enantiomer Following Racemic Dosing

Following administration of racemic sulindac to human subjects, the drug is excreted in urine predominantly as the (R)-enantiomer over a 24-hour collection period [1][2]. The enantiomeric composition of excreted sulindac varies markedly with time, which is attributed to the complex stereospecific metabolism of the drug. This finding underscores that the two enantiomers are handled differently by the body, with (S)-sulindac being more extensively metabolized or retained.

Pharmacokinetics Chiral Excretion Urinary Analysis Analytical Method Development

Kinetic Parameters of Enantiomeric Sulfoxidation in Human Liver and Kidney Microsomes

The stereoselective sulfoxidation of sulindac sulfide back to the sulfoxide enantiomers in human liver microsomes shows distinct kinetic parameters. At pH 7.4, the Vmax for formation of (R)-sulindac sulfoxide is 1.5 ± 0.50 nmol/min/mg (Km 15 ± 5.1 µM), while for (S)-sulindac sulfoxide, Vmax is 1.1 ± 0.36 nmol/min/mg (Km 16 ± 6.1 µM) [1]. In human kidney microsomes, the Vmax values are 0.9 ± 0.29 nmol/min/mg and 0.5 ± 0.21 nmol/min/mg for the (R)- and (S)-isomers, respectively [1]. Furthermore, increasing pH to 8.5 increases Vmax for (R)-sulindac sulfoxide formation by 60-70% but leaves (S)-sulindac sulfoxide formation unchanged [1]. These data demonstrate that the enzymes responsible for reverse sulfoxidation (primarily flavin-containing monooxygenases) exhibit stereoselectivity favoring the (R)-enantiomer.

Drug Metabolism Flavin-Containing Monooxygenase Enzyme Kinetics Stereoselective Oxidation

Cellular Response to Oxidative Stress: Comparable Protection of Normal Lung Cells but Differential Metabolic Context

Both (S)-sulindac and (R)-sulindac protect normal lung cells against oxidative damage and enhance the killing of lung cancer cells exposed to oxidative stress when tested in vitro [1][2]. The biological endpoint—protection of normal cells—is comparable between enantiomers under the tested conditions. However, because the two epimers exhibit different metabolic fates and enzyme induction profiles (as documented in the evidence items above), the underlying mechanisms by which they achieve these cellular effects may differ. The comparable cellular activity does not negate the stereospecific metabolic differentiation, but it indicates that for certain endpoint assays, the enantiomers may appear similar.

Oxidative Stress Cancer Research Cytoprotection Lung Cells

Validated Research and Industrial Applications for (S)-Sulindac (CAS 149116-77-8) Based on Evidence


Methionine Sulfoxide Reductase A (MsrA) Enzymology and Substrate Specificity Studies

(S)-Sulindac serves as a stereospecific substrate probe for MsrA activity, enabling researchers to selectively assay this enzyme isoform in the presence of MsrB [1][2]. The absolute stereospecificity of reduction (MsrA reduces only the S-epimer, MsrB reduces only the R-epimer) makes enantiopure (S)-sulindac indispensable for dissecting the roles of these two reductase systems in drug metabolism and oxidative stress responses. Procurement of (S)-sulindac is essential for laboratories studying methionine sulfoxide reductase enzymology or the stereochemical determinants of prodrug activation.

Cytochrome P450 Induction and Drug-Drug Interaction Research

Given the evidence that (S)-sulindac increases P450 system activity better than (R)-sulindac [1][2], this compound is a valuable tool for investigations into stereospecific enzyme induction. Researchers examining the differential effects of drug enantiomers on CYP expression and activity, or those modeling potential drug-drug interactions where stereochemistry may influence metabolic outcomes, require enantiopure (S)-sulindac rather than the racemate.

Analytical Reference Standard for Chiral HPLC Method Development and Validation

The chromatographic resolution of sulindac enantiomers has been established using a Chiralpak AD CSP with a mobile phase of hexane:ethanol (85:15 v/v) containing 0.05% TFA, achieving separation and resolution factors of 1.43 and 2.46, respectively, with elution order (−)-(S)- before (+)-(R)-sulindac [1]. (S)-Sulindac is required as a reference standard for calibrating chiral separation methods, quantifying enantiomeric composition in biological matrices, and validating analytical procedures for pharmacokinetic and bioequivalence studies.

Prodrug Activation Pathway Dissection in Cancer Cell Sensitization Research

Both (S)- and (R)-sulindac epimers protect normal lung cells against oxidative damage and enhance killing of lung cancer cells exposed to oxidative stress [1][2]. However, the underlying metabolic pathways differ—(S)-sulindac is more readily reduced to the active sulfide, while (R)-sulindac yields more sulfone [3]. For researchers investigating the mechanisms by which sulindac sensitizes cancer cells to oxidizing agents, using enantiopure (S)-sulindac allows precise control over which metabolic pathway predominates, enabling cleaner interpretation of mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Sulindac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.